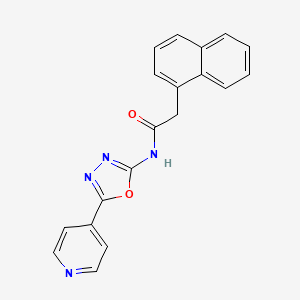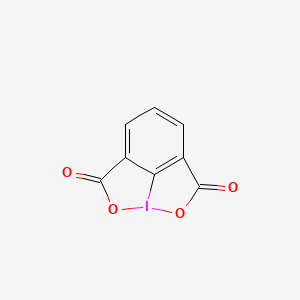
N-(Cyanomethyl)-1-(4-fluorobenzoyl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Cyanomethyl)-1-(4-fluorobenzoyl)piperidine-3-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme called gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for breaking down GABA, which is an important neurotransmitter in the central nervous system. By inhibiting GABA aminotransferase, CPP-115 increases the levels of GABA in the brain, leading to potential therapeutic effects in various neurological and psychiatric disorders.
Mechanism of Action
The mechanism of action of N-(Cyanomethyl)-1-(4-fluorobenzoyl)piperidine-3-carboxamide involves the inhibition of GABA aminotransferase, which leads to an increase in the levels of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. By increasing the levels of GABA, N-(Cyanomethyl)-1-(4-fluorobenzoyl)piperidine-3-carboxamide may reduce neuronal excitability and have potential therapeutic effects in various neurological and psychiatric disorders.
Biochemical and physiological effects:
N-(Cyanomethyl)-1-(4-fluorobenzoyl)piperidine-3-carboxamide has been shown to increase the levels of GABA in the brain, which may lead to various biochemical and physiological effects. GABA is known to play a crucial role in regulating neuronal excitability, and its deficiency has been implicated in various neurological and psychiatric disorders. By increasing the levels of GABA, N-(Cyanomethyl)-1-(4-fluorobenzoyl)piperidine-3-carboxamide may have potential therapeutic effects in these disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(Cyanomethyl)-1-(4-fluorobenzoyl)piperidine-3-carboxamide in lab experiments is its high potency and selectivity for GABA aminotransferase. This allows for precise modulation of GABA levels in the brain, which is important for investigating the role of GABA in various neurological and psychiatric disorders. However, one of the limitations of using N-(Cyanomethyl)-1-(4-fluorobenzoyl)piperidine-3-carboxamide is its potential toxicity at high doses. This requires careful dosing and monitoring in lab experiments to ensure safety and accuracy of results.
Future Directions
There are several future directions for research on N-(Cyanomethyl)-1-(4-fluorobenzoyl)piperidine-3-carboxamide. One potential direction is to investigate its therapeutic effects in other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Another direction is to investigate its potential as a tool for studying the role of GABA in brain function and behavior. Additionally, further optimization of the synthesis of N-(Cyanomethyl)-1-(4-fluorobenzoyl)piperidine-3-carboxamide may lead to improved yields and purity, making it more accessible for research purposes.
Synthesis Methods
The synthesis of N-(Cyanomethyl)-1-(4-fluorobenzoyl)piperidine-3-carboxamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 4-fluorobenzoyl chloride with piperidine to form 1-(4-fluorobenzoyl)piperidine. This intermediate is then reacted with cyanomethylamine to form N-(cyanomethyl)-1-(4-fluorobenzoyl)piperidine-3-carboxamide, which is the final product. The synthesis of N-(Cyanomethyl)-1-(4-fluorobenzoyl)piperidine-3-carboxamide has been optimized to produce high yields and purity, making it suitable for research purposes.
Scientific Research Applications
N-(Cyanomethyl)-1-(4-fluorobenzoyl)piperidine-3-carboxamide has been extensively studied in preclinical and clinical research for its potential therapeutic effects in various neurological and psychiatric disorders. Some of the disorders that have been investigated include epilepsy, addiction, anxiety, and depression. In animal models, N-(Cyanomethyl)-1-(4-fluorobenzoyl)piperidine-3-carboxamide has been shown to reduce seizures and increase the levels of GABA in the brain. In clinical trials, N-(Cyanomethyl)-1-(4-fluorobenzoyl)piperidine-3-carboxamide has been shown to be safe and well-tolerated, with potential therapeutic effects in addiction and anxiety disorders.
properties
IUPAC Name |
N-(cyanomethyl)-1-(4-fluorobenzoyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O2/c16-13-5-3-11(4-6-13)15(21)19-9-1-2-12(10-19)14(20)18-8-7-17/h3-6,12H,1-2,8-10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCYVXDMTDMURP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)F)C(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(3-Chloro-2-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2600707.png)


![N-(4-acetylphenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2600712.png)


![N-(2-bromophenyl)-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2600717.png)
![3-(2-ethoxyacetamido)-N-(4-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2600719.png)

![4-(((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl)oxy)methyl)-7-methoxy-2H-chromen-2-one](/img/structure/B2600722.png)

![7-((3-ethylphenoxy)methyl)-1-methyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2600724.png)
